(S,R,S)-AHPC-PEG2-NH2 Dihydrochloride: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
(S,R,S)-AHPC-PEG2-NH2 Dihydrochloride: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG2-NH2 dihydrochloride (B599025) is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation. It is not a therapeutic agent in itself, but rather a high-purity heterobifunctional linker and E3 ligase ligand conjugate.[1] Its primary application lies in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a novel class of therapeutic molecules designed to eliminate specific disease-causing proteins from cells.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of (S,R,S)-AHPC-PEG2-NH2 dihydrochloride within the context of PROTAC technology, supported by quantitative data, detailed experimental protocols, and visualizations of the core biological pathways and workflows.
The (S,R,S)-AHPC component of the molecule is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most utilized E3 ligases in PROTAC development.[4][5] The PEG2-NH2 portion serves as a flexible linker with a terminal amine group, enabling covalent conjugation to a ligand that targets a specific protein of interest (POI).[1] By incorporating this molecule into a PROTAC, researchers can effectively hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively destroy target proteins.[6][7]
Core Mechanism of Action: The PROTAC Cycle
The "mechanism of action" of (S,R,S)-AHPC-PEG2-NH2 dihydrochloride is intrinsically linked to the function of the PROTAC molecule it helps create. PROTACs operate catalytically to induce the degradation of a target protein through a cyclical process.[6]
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Ternary Complex Formation: A PROTAC molecule, containing the (S,R,S)-AHPC-based VHL ligand, simultaneously binds to both the VHL E3 ligase and the target protein of interest (POI) within the cell. This brings the POI into close proximity with the E3 ligase, forming a key ternary complex (POI-PROTAC-VHL).[1][8]
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Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.[6][9]
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Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary protein degradation machinery.[1][10] The proteasome unfolds and degrades the tagged protein into small peptides.
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Recycling of the PROTAC: After the POI is degraded, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating a new cycle of degradation.[6][9] This catalytic nature allows for the degradation of multiple protein molecules with a single PROTAC molecule.
Below is a diagram illustrating the PROTAC-mediated protein degradation pathway.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data: VHL Ligand Binding Affinity
The efficacy of a PROTAC is heavily dependent on the binding affinity of its constituent ligands to their respective targets. The (S,R,S)-AHPC moiety is derived from the well-characterized VHL ligand, VH032. The binding affinities of various VHL ligands have been determined using methods such as fluorescence polarization (FP) and isothermal titration calorimetry (ITC).
| Ligand | Binding Affinity (Kd) to VHL | Binding Affinity (IC50) to VHL | Reference |
| VH032 | 185 nM | - | [5][11] |
| VH101 | 44 nM | - | [5] |
| VHL Ligand 14 | - | 196 nM | [12] |
| VL285 | - | 0.34 µM | [12] |
| VHL-IN-1 | 37 nM | - | [12] |
Note: Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity, where lower values indicate stronger binding. The data presented are for the core VHL ligands and provide a strong indication of the expected binding affinity of the (S,R,S)-AHPC moiety within a PROTAC construct.
Experimental Protocols
The synthesis of a functional PROTAC using (S,R,S)-AHPC-PEG2-NH2 dihydrochloride involves the covalent conjugation of the terminal amine group of the linker to a suitable functional group on the target protein ligand. A common approach is the formation of a stable amide bond with a carboxylic acid on the target protein ligand.
General Protocol for PROTAC Synthesis via Amide Bond Formation
This protocol outlines a general procedure for the coupling of a target protein ligand containing a carboxylic acid to the amine terminus of (S,R,S)-AHPC-PEG2-NH2.
Materials:
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(S,R,S)-AHPC-PEG2-NH2 dihydrochloride
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Target protein ligand with a carboxylic acid functional group
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Amide coupling reagents (e.g., HATU, HOBt)
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Tertiary amine base (e.g., DIPEA)
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Anhydrous solvent (e.g., DMF, DCM)
-
Reaction monitoring tools (TLC, LC-MS)
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Purification system (preparative HPLC)
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Characterization instruments (LC-MS, NMR)
Procedure:
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Preparation of Reactants:
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Dissolve the target protein ligand (1.0 equivalent) in an anhydrous solvent to a final concentration of approximately 0.1 M.
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In a separate vessel, dissolve (S,R,S)-AHPC-PEG2-NH2 dihydrochloride (1.1 equivalents) and a tertiary amine base (e.g., DIPEA, 2.2 equivalents to neutralize the dihydrochloride salt) in the same anhydrous solvent.
-
-
Activation of Carboxylic Acid:
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To the solution of the target protein ligand, add the amide coupling reagents (e.g., HATU (1.2 equivalents) and HOBt (1.2 equivalents)).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
-
Amide Coupling Reaction:
-
To the activated target protein ligand solution, add the solution of (S,R,S)-AHPC-PEG2-NH2 and DIPEA.
-
Add an additional amount of the tertiary amine base (e.g., DIPEA, 3.0 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature with stirring. Monitor the reaction progress by TLC or LC-MS.
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-
Work-up and Purification:
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Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
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-
Characterization:
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Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.
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The following diagram illustrates the general workflow for PROTAC synthesis.
Caption: General workflow for PROTAC synthesis.
Conclusion
(S,R,S)-AHPC-PEG2-NH2 dihydrochloride is a critical building block for the construction of VHL-based PROTACs. Its mechanism of action is to serve as a handle to recruit the VHL E3 ligase, thereby enabling the targeted degradation of specific proteins via the ubiquitin-proteasome system. The well-documented high binding affinity of its AHPC core to VHL, combined with a versatile linker, makes it an invaluable tool for researchers in drug discovery and chemical biology. The provided protocols and diagrams offer a foundational understanding for the rational design and synthesis of novel protein degraders.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. biopharma.co.uk [biopharma.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
